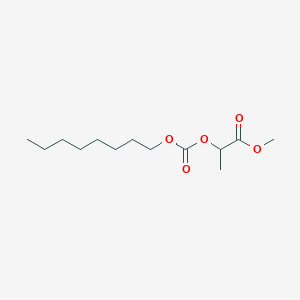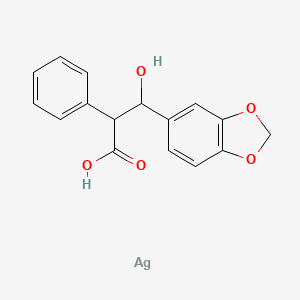
3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-phenylpropanoic acid;silver
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-phenylpropanoic acid;silver is a complex organic compound that combines the structural features of benzodioxole and phenylpropanoic acid with a silver ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-phenylpropanoic acid;silver typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Addition of the Phenylpropanoic Acid Moiety: This step involves the reaction of the benzodioxole derivative with cinnamic acid under acidic or basic conditions.
Introduction of the Silver Ion: The final step involves the reaction of the synthesized 3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-phenylpropanoic acid with a silver salt, such as silver nitrate, to form the silver complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-phenylpropanoic acid;silver can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-phenylpropanoic acid;silver has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: The compound is used in the development of advanced materials, including nanomaterials and coatings with unique properties.
Mécanisme D'action
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-phenylpropanoic acid;silver involves its interaction with molecular targets and pathways in biological systems. The silver ion can interact with cellular components, leading to antimicrobial effects by disrupting cell membranes and interfering with essential cellular processes. The benzodioxole and phenylpropanoic acid moieties may also contribute to the compound’s biological activities through various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1,3-Benzodioxol-5-yl)-2-phenylpropanoic acid: Similar structure but lacks the silver ion.
3-Hydroxy-2-phenylpropanoic acid: Similar structure but lacks the benzodioxole ring and silver ion.
Silver acetate: Contains silver ion but lacks the complex organic structure.
Uniqueness
3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-phenylpropanoic acid;silver is unique due to the combination of the benzodioxole ring, phenylpropanoic acid moiety, and silver ion. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
5450-49-7 |
|---|---|
Formule moléculaire |
C16H14AgO5 |
Poids moléculaire |
394.15 g/mol |
Nom IUPAC |
3-(1,3-benzodioxol-5-yl)-3-hydroxy-2-phenylpropanoic acid;silver |
InChI |
InChI=1S/C16H14O5.Ag/c17-15(11-6-7-12-13(8-11)21-9-20-12)14(16(18)19)10-4-2-1-3-5-10;/h1-8,14-15,17H,9H2,(H,18,19); |
Clé InChI |
KEELQQAQZMGAAS-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(C(C3=CC=CC=C3)C(=O)O)O.[Ag] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


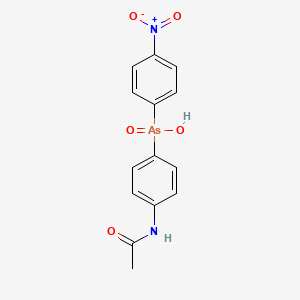

![2-[(2-Ethoxyphenyl)hydroxymethyl]naphthalene-1,4-dione](/img/structure/B14721845.png)
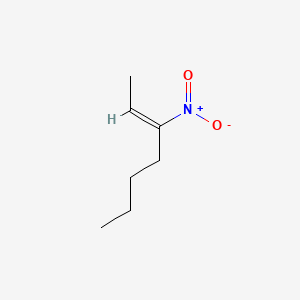
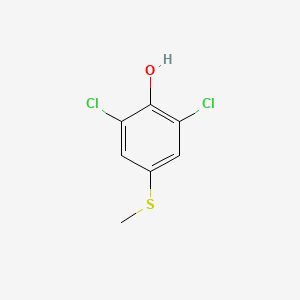
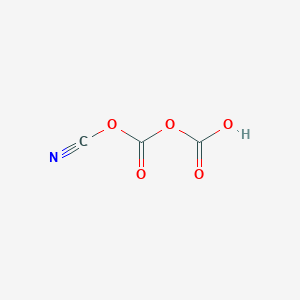
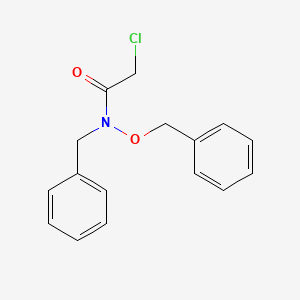

![4,5-Dimethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B14721904.png)
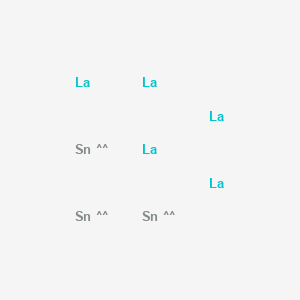
![(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B14721908.png)
![[2-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14721910.png)
![4-Tert-butyl-2,6-bis{[(2,4,4-trimethylpentan-2-yl)amino]methyl}phenol](/img/structure/B14721918.png)
